5-Chloro-4-fluoro-2-methanesulfonylaniline
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Overview
Description
5-Chloro-4-fluoro-2-methanesulfonylaniline: is an organic compound with the molecular formula C7H7ClFNO2S and a molecular weight of 223.65 g/mol . It is characterized by the presence of chloro, fluoro, and methanesulfonyl groups attached to an aniline ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-methanesulfonylaniline typically involves the following steps:
Nitration: The starting material, 4-chloro-3-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonylation: The amino group is sulfonylated using methanesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-4-fluoro-2-methanesulfonylaniline can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or other derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-4-fluoro-2-methanesulfonylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for designing enzyme inhibitors .
Medicine: The compound is explored for its potential therapeutic applications, including the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2-methanesulfonylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
4-Chloro-3-fluoroaniline: Similar structure but lacks the methanesulfonyl group.
5-Chloro-2-methanesulfonylaniline: Similar structure but lacks the fluoro group.
4-Fluoro-2-methanesulfonylaniline: Similar structure but lacks the chloro group.
Uniqueness: 5-Chloro-4-fluoro-2-methanesulfonylaniline is unique due to the presence of both chloro and fluoro groups along with the methanesulfonyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
5-chloro-4-fluoro-2-methylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNNJHRMRGPBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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